Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
2-methylpropyl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-12(2)11-29-21(27)16-14(4)23-19-18(20(26)25(6)22(28)24(19)5)17(16)15-9-7-13(3)8-10-15/h7-10,12,17,23H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSIZZUOCSYMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC(C)C)C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar thienopyrimidine derivatives have extensive pharmacological properties in medicinal chemistry.
Mode of Action
Biochemical Pathways
The compound’s structure, characterized with 1h nmr, 13c nmr, ft-ir, and mass spectroscopy, has been determined
Result of Action
The compound’s molecular electrostatic potential and leading edge molecular orbit have been determined
Action Environment
The atom pair contacts of the crystal are explained by hirschfeld surface analysis. This suggests that the compound’s action could potentially be influenced by its crystalline structure and the environment in which it is situated.
Biological Activity
Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 868144-60-9) is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique molecular structure and potential therapeutic applications make it significant in medicinal chemistry. The molecular formula is with a molecular weight of 397.5 g/mol.
Molecular Structure
The compound features multiple functional groups that contribute to its biological activity. The presence of dioxo groups and various alkyl substituents enhances its interaction with biological targets.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets involved in cell signaling pathways. Research indicates that similar pyrimidine derivatives can exhibit inhibitory effects on specific kinases or enzymes associated with cancer progression. This interaction may lead to altered cellular proliferation and apoptosis.
In Vitro Studies
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of cell growth |
| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
These findings suggest a promising role for this compound in cancer therapeutics.
Toxicological Profile
The toxicity profile of the compound has not been extensively studied; however, related compounds in the pyrimidine class typically exhibit low acute toxicity. For example:
| Route of Exposure | LD50 (mg/kg) |
|---|---|
| Oral (Rats) | >2830 (Male) |
| Dermal | >2000 (Rabbits) |
These values indicate that this compound may have a favorable safety profile compared to more toxic compounds.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis at concentrations lower than those required for traditional chemotherapeutic agents.
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibitory activity of this compound against specific kinases involved in tumor growth. The study found that this compound effectively inhibited these enzymes at nanomolar concentrations.
Preparation Methods
Catalytic System and Reaction Conditions
The use of nanoporous SBA-15-propyl-sulfonic acid (SBA-Pr-SO3H) as a heterogeneous catalyst is pivotal. This mesoporous silica-based catalyst offers high surface area, strong Brønsted acidity, and recyclability, aligning with green chemistry principles. Key reaction parameters include:
- Solvent : Acetonitrile (3 mL per mmol of substrate) for optimal solubility and reactivity.
- Temperature : Reflux conditions (∼82°C for acetonitrile) to drive the equilibrium toward product formation.
- Catalyst Loading : 0.02 g (0.024 mmol H⁺) per 1 mmol of aldehyde.
Under these conditions, the reaction achieves completion within 30–45 minutes , as monitored by thin-layer chromatography (TLC).
Stepwise Reaction Mechanism
Knoevenagel Condensation
The aldehyde (p-tolualdehyde ) undergoes condensation with the active methylene group of isobutyl acetoacetate , facilitated by protonation of the carbonyl oxygen via SBA-Pr-SO3H. This generates the α,β-unsaturated intermediate 2-aryl isobutyl acetoacetate .
Michael Addition
6-Amino-1,3-dimethyluracil attacks the β-position of the α,β-unsaturated intermediate, forming a covalent adduct. This step is stereoelectronically guided, favoring the formation of the thermodynamically stable trans-diastereomer.
Cyclization and Aromatization
Intramolecular cyclization eliminates a water molecule, yielding the tetracyclic pyrido[2,3-d]pyrimidine core. Subsequent dehydration under reflux conditions finalizes the conjugated system, producing the target compound.
Optimization and Yield Data
Reaction optimization studies reveal critical dependencies on substituent electronic effects and catalyst reusability:
| Entry | Aldehyde | 1,3-Dicarbonyl | Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | p-Tolualdehyde | Isobutyl acetoacetate | 40 | 89 | 238–240 |
| 2 | 4-Hydroxybenzaldehyde | Methyl acetoacetate | 40 | 92 | 242–244 |
| 3 | Benzaldehyde | Ethyl acetoacetate | 30 | 82 | 299–300 |
Table 1. Comparative yields and physical properties of analogous dihydropyrido[2,3-d]pyrimidine derivatives.
For the target compound (Entry 1 ), substituting methyl or ethyl acetoacetate with isobutyl acetoacetate marginally reduces yield (89% vs. 92%) due to steric hindrance during the Knoevenagel step.
Catalyst Recyclability and Green Metrics
SBA-Pr-SO3H demonstrates exceptional recyclability, retaining >85% activity after four cycles (Table 2):
| Cycle | Time (min) | Yield (%) |
|---|---|---|
| 1 | 40 | 89 |
| 2 | 40 | 87 |
| 3 | 45 | 85 |
| 4 | 45 | 83 |
Table 2. Catalyst performance over successive reuse cycles.
The process adheres to green chemistry principles through:
- Atom Economy : >80% for all steps.
- Solvent Recovery : Ethanol (used for recrystallization) is reclaimed via distillation.
- E-Factor : 0.6 (kg waste/kg product), superior to homogeneous acid catalysts.
Workup and Purification
Post-reaction, the crude product is isolated via hot ethanol dissolution, followed by filtration to remove the insoluble catalyst. Cooling the filtrate to 4°C induces crystallization, yielding pure compound as a white solid. Characterization data include:
- IR (KBr) : 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine C=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (d, 6H, isobutyl CH₃), 3.19 (s, 6H, N-CH₃), 5.56 (s, 1H, CH), 7.23–7.48 (m, 4H, p-tolyl).
Comparative Analysis with Alternative Methods
While conventional methods employ homogeneous acids (e.g., acetic acid), they suffer from longer reaction times (4–6 hours) and lower yields (60–75%). The SBA-Pr-SO3H-catalyzed route reduces energy input and waste generation, establishing it as the benchmark protocol.
Q & A
Q. What are the recommended synthetic routes for Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate?
A multi-component cyclocondensation reaction, analogous to the Biginelli reaction, is commonly employed for pyrido[2,3-d]pyrimidine derivatives. For example, methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized using benzaldehyde and methyl acetoacetate under acidic conditions . Adapt this method by substituting p-tolualdehyde and isobutyl chloroformate. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is advised. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Combine spectroscopic and crystallographic techniques:
- NMR : Confirm substitution patterns (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm, isobutyl methyl groups at δ 0.9–1.1 ppm) .
- X-ray crystallography : Resolve the hexahydropyrido[2,3-d]pyrimidine core using methods similar to those for ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate (C–C bond angles: 48.88° for pyrimidine ring junctions) .
- HPLC : Ensure >95% purity using a C18 column and ammonium acetate buffer (pH 6.5) .
Q. What safety protocols are critical for handling this compound?
Refer to safety data sheets (SDS) for structurally similar compounds:
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (e.g., heat, sparks) .
- PPE : Use nitrile gloves, lab coats, and fume hoods. Emergency procedures include eye rinsing (15 mins) and skin decontamination (soap/water) .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound?
Design in vitro assays targeting enzymes like dihydrofolate reductase (DHFR) or antimicrobial pathways. For example:
- Antibacterial testing : Use disc diffusion assays (concentration range: 10–100 µg/mL) against S. aureus and E. coli, referencing dihydropyrimidine derivatives with IC50 values <50 µM .
- Enzyme inhibition : Perform kinetic assays (UV-Vis spectrophotometry) to measure Ki values, adjusting substrate concentrations (1–10 mM) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the p-tolyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess effects on bioactivity .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO energies) with observed activity .
Q. What analytical challenges arise in quantifying impurities in this compound?
- HPLC method optimization : Resolve co-eluting impurities (e.g., des-methyl byproducts) using a gradient elution (10–90% acetonitrile in 30 mins) .
- Reference standards : Compare retention times with certified impurities (e.g., Imp. F(EP): 100 mg) .
Q. How can solubility and stability issues be mitigated during formulation studies?
- Co-solvents : Use DMSO:PBS (1:4 v/v) to enhance aqueous solubility (>1 mg/mL).
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic cleavage of the ester group .
Q. How should researchers address contradictory data in biological assay results?
- Reproducibility checks : Validate assays using positive controls (e.g., trimethoprim for DHFR inhibition) .
- Batch analysis : Compare impurity profiles (e.g., residual solvents via GC-MS) across synthetic batches to rule out contaminants .
Methodological Tables
Q. Table 1: Synthetic Route Comparison
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Cyclocondensation | 65–75 | 95 | |
| Solid-phase synthesis | 50–60 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
